2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide
Description
The compound “2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide” is a pyrido[3,2-d]pyrimidine derivative featuring a 3,4-dimethoxyphenethyl group at position 3 and an N-(3-methoxyphenyl)acetamide moiety at position 1. The 3,4-dimethoxy and 3-methoxy substituents may enhance solubility and target binding through hydrogen bonding or π-π stacking interactions .
Propriétés
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6/c1-34-19-7-4-6-18(15-19)28-23(31)16-30-20-8-5-12-27-24(20)25(32)29(26(30)33)13-11-17-9-10-21(35-2)22(14-17)36-3/h4-10,12,14-15H,11,13,16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXWXMXXBKJBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide is a member of the pyridopyrimidine family, known for its diverse biological activities. This article explores its biological activity based on recent research findings, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H32N4O5
- Molecular Weight : 480.6 g/mol
- IUPAC Name : 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide
- Canonical SMILES : CC1=CC=C(C=C1)NC(=O)CN2C3CCCNC3C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably:
- Dihydrofolate Reductase (DHFR) : The compound exhibits inhibition of DHFR, crucial for nucleotide synthesis and cellular proliferation. This inhibition can lead to reduced cell growth in cancerous tissues .
- Kinase Inhibition : It has been reported to inhibit various kinases involved in signaling pathways related to cancer progression and inflammation. For instance, it affects mitogen-activated protein kinases (MAPK), which play a significant role in cellular responses to growth signals .
Anticancer Activity
Research indicates that derivatives of pyridopyrimidine compounds have shown promising anticancer properties. In vitro studies suggest that the compound can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death pathways .
Antiviral Properties
Recent studies have highlighted the antiviral potential of similar heterocyclic compounds. Although specific data on this compound's antiviral activity is limited, it is hypothesized that its structural similarity to other effective antiviral agents could confer similar properties against viral infections .
Case Studies and Research Findings
- In Vivo Studies : In a study involving animal models treated with related pyridopyrimidine compounds, significant tumor reduction was observed alongside a decrease in DHFR activity. The results indicated a dose-dependent relationship between the compound concentration and tumor suppression .
- Pharmacokinetics : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics when administered orally. Its bioavailability suggests potential for clinical applications in treating malignancies or other diseases influenced by DHFR activity .
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Compound IV-43: N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide
- Molecular Formula : C₂₂H₂₉N₃O₄
- Molecular Weight : 399.216 g/mol
- Key Features :
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Molecular Formula : C₂₂H₁₉N₃O₃S₂
- Molecular Weight : 437.53 g/mol
- Key Features: Substitutes the pyrido-pyrimidine core with a thieno[3,2-d]pyrimidine system. Includes a thioether linkage and benzyl group at position 3. Predicted pKa: 12.77 ± 0.70, indicating moderate basicity .
- Comparison: The thieno-pyrimidine core may alter electronic properties and bioavailability compared to the pyrido-pyrimidine system in the target molecule.
Compounds with Pyrimidine-Based Pharmacophores
N-[(1R)-1-[3-(4-Ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
- Molecular Formula : C₃₄H₃₁F₃N₅O₄
- Key Features :
- Pyrido[2,3-d]pyrimidine core with ethoxyphenyl and trifluoromethoxy substituents.
- Chiral center at the 1R position and a pyridin-3-ylmethyl group.
- Comparison : The trifluoromethoxy group enhances lipophilicity and metabolic stability, whereas the target compound’s methoxy groups prioritize solubility .
N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f)
- Key Features: Imidazo[1,2-a]pyrimidine core with morpholino and acrylamide substituents. Designed for kinase inhibition (e.g., EGFR).
- Comparison : The acrylamide group in 3f enables covalent binding to kinase targets, a feature absent in the target compound .
Key Research Findings and Implications
Structural Flexibility vs.
Substituent Effects : Methoxy groups enhance solubility, while trifluoromethoxy or thioether linkages increase lipophilicity and stability .
Synthetic Accessibility : Multicomponent reactions (as in IV-43) offer high yields and efficiency compared to stepwise syntheses for pyrido-pyrimidines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
